2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide
Description
Chemical Structure and Properties The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS: 866348-70-1) features a fused 1,4-dioxinoquinoline core with a benzoyl group at position 8 and an acetamide side chain substituted with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₈H₂₄N₂O₇, with a molecular weight of 500.5 g/mol .
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-34-18-8-9-21(23(12-18)35-2)29-26(31)16-30-15-20(27(32)17-6-4-3-5-7-17)28(33)19-13-24-25(14-22(19)30)37-11-10-36-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWVMPOYHCNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dioxin Ring: The dioxin ring is introduced via a cyclization reaction, often using reagents like ethylene glycol and a strong acid catalyst.
Benzoylation and Dimethoxyphenyl Substitution:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 1,4-dioxino[2,3-g]quinolin-6-yl-acetamide scaffold but differ in substituents, which critically influence their physicochemical and biological properties:
Key Observations
Substituent Effects on Lipophilicity: The target compound (LogP 3.8) is less lipophilic than analogues with brominated indolinone cores (LogP ~5.5) , likely due to the electron-rich 2,4-dimethoxyphenyl group balancing hydrophobicity. Ethoxy or methoxy groups at position 8 (e.g., 4-ethoxybenzoyl in ) increase molecular weight but may enhance metabolic stability compared to benzoyl.
The indolinone-quinoline hybrids in exhibit antitumor activity (IC₅₀: 8–44 µM), though their distinct core limits direct comparison.
Synthetic Accessibility: The target compound and its analogues are synthesized via Ullmann coupling or condensation reactions, as seen in related quinoline derivatives . Modifications at position 8 (e.g., benzoyl vs. chlorobenzoyl) require tailored reagents like 4-chlorobenzoyl chloride .
Contradictions and Limitations
- The indolinone hybrids in show higher potency (IC₅₀ <10 µM), but their divergent scaffolds preclude structural optimization insights for the target.
Biological Activity
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique molecular structure incorporates a quinoline core and a dioxin ring, which are often associated with significant biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activities of this compound based on available research findings.
Molecular Structure
The compound's molecular formula is , and its structure features:
- Quinoline Core : A bicyclic structure that contributes to its biological activity.
- Dioxin Ring : Enhances the compound's stability and reactivity.
- Benzoyl Group : Increases lipophilicity and potential for cellular uptake.
- Dimethoxyphenyl Acetamide Moiety : May influence pharmacological properties.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity through various mechanisms:
- DNA Intercalation : Compounds with a similar structure can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer effects as it leads to programmed cell death in cancer cells .
- Topoisomerase Inhibition : Some studies suggest that these compounds may act as inhibitors of topoisomerases, enzymes critical for DNA unwinding during replication. Inhibition can lead to DNA damage and apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have shown that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | Lethality (%) | PGI (%) |
|---|---|---|---|
| 5a | SNB-75 | 12 | >60 |
| 6c | SR leukemia | 17 | >50 |
| 7a | MDA-MB-468 | 92 | >90 |
| 9′c | Various | Low | <20 |
Anti-inflammatory Activity
Quinoline derivatives are also noted for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance solubility and bioavailability, allowing for better therapeutic effects in inflammatory conditions.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The quinoline core interacts with specific enzymes or receptors.
- The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study reported the synthesis of various benzoquinoline derivatives and their evaluation against cancer cell lines. The most active compounds showed significant cytotoxicity and were suggested as potential candidates for drug development .
- Comparative Analysis : Research comparing different quinoline derivatives indicated that structural modifications significantly impact their biological activity. For example, the introduction of various substituents on the phenyl ring was shown to enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
